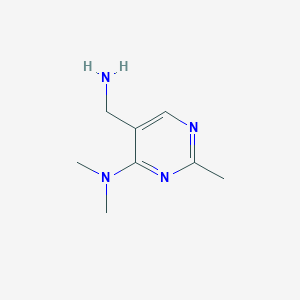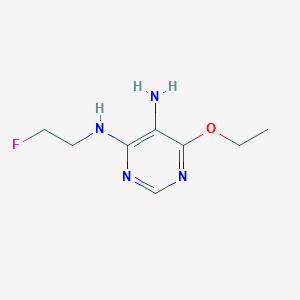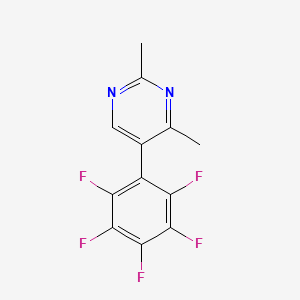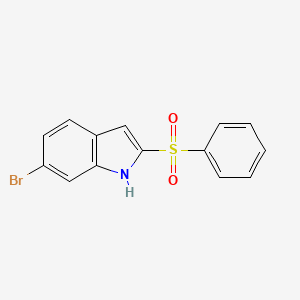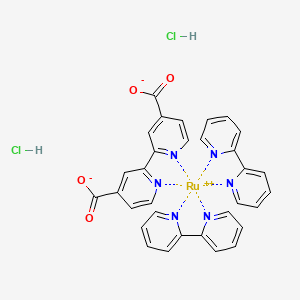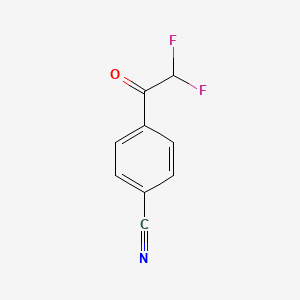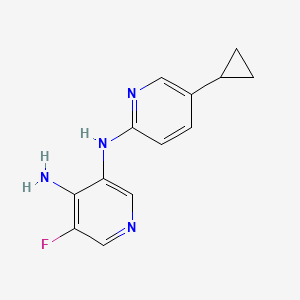
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is a synthetic organic compound that features a unique structure combining a cyclopropyl group, a fluoropyridine moiety, and a pyridine-3,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridin-2-yl intermediate, which is then subjected to fluorination and subsequent amination reactions to introduce the fluoropyridine and diamine functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and are known for their diverse biological activities.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13FN4 |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-N-(5-cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine |
InChI |
InChI=1S/C13H13FN4/c14-10-6-16-7-11(13(10)15)18-12-4-3-9(5-17-12)8-1-2-8/h3-8H,1-2H2,(H2,15,16)(H,17,18) |
InChI Key |
BLBDHLZJPUSETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)NC3=CN=CC(=C3N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


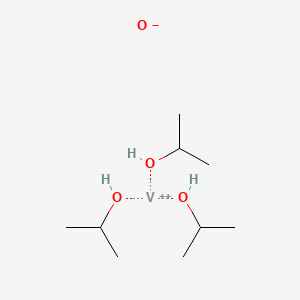

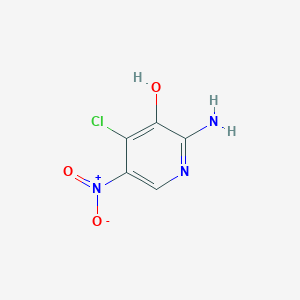
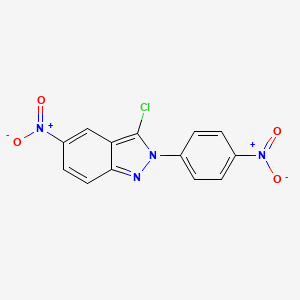
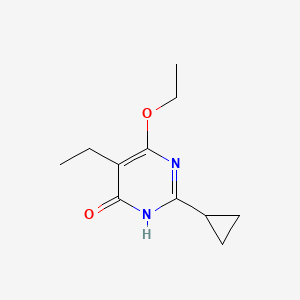
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
